molecular formula C8H14ClNO2 B1681569 Scopine hydrochloride CAS No. 85700-55-6

Scopine hydrochloride

Cat. No. B1681569
CAS RN: 85700-55-6
M. Wt: 191.65 g/mol
InChI Key: BBBRAOXIMQHVCR-YSJWXMLMSA-N
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Description

Scopine hydrochloride is a pharmaceutical preparation that contains ethyl formate, an inorganic, aromatic hydrocarbon . It is used as an active substance for the treatment of cancer and other diseases . It is also the metabolite of anisodine, which is a α1-adrenergic receptor agonist and used in the treatment of acute circulatory shock .


Synthesis Analysis

Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone; the reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation .


Molecular Structure Analysis

The molecular formula of Scopine hydrochloride is C8H14ClNO2 .


Physical And Chemical Properties Analysis

Scopine hydrochloride has a molecular weight of 155.19 . It is a solid substance that is soluble in DMSO and water .

Scientific Research Applications

Anticholinergic Applications

Scopolamine hydrobromide, closely related to scopine hydrochloride, serves as an antimuscarinic agent primarily utilized for motion sickness prevention and treatment, and as a premedication to reduce bronchial and salivary secretions. Its effectiveness, however, brings attention to the central nervous system (CNS) depressant risks associated with overdose, highlighting the drug's potent anticholinergic properties (Corallo, Whitfield, & Wu, 2009).

Anxiolytic and Antidepressant Potential

Research indicates scopolamine's effectiveness in reducing symptoms of depression and anxiety, suggesting its potential as an anxiolytic agent. This is supported by studies utilizing zebrafish models, where scopolamine demonstrated dose-dependent anxiolytic effects, contrasting with the increased anxiety observed in rodents. This finding underscores the drug's clinical implications for treating anxiety and depression (Hamilton et al., 2017).

Cognitive Impairment Modeling

Scopolamine hydrobromide is employed in research as a standard for inducing memory impairments in healthy human and animal models, simulating cognitive deficits similar to aging. This application is critical for studying cholinergic memory deficits and exploring therapeutic avenues (Klinkenberg & Blokland, 2011).

Enzymatic Activity Influence

Drug Delivery Systems

Research into scopine hydrochloride's applications includes its use in enhancing drug delivery systems. For instance, its conjugation with other therapeutic agents has been studied for targeted drug delivery, demonstrating increased brain uptake efficiency. This highlights its potential in developing treatments for neurological conditions by facilitating drug penetration through the blood-brain barrier (Wang et al., 2014).

Safety And Hazards

Scopine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBRAOXIMQHVCR-QYRWGYAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopine hydrochloride

CAS RN

85700-55-6
Record name (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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